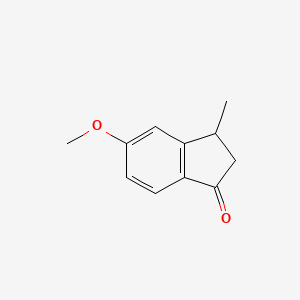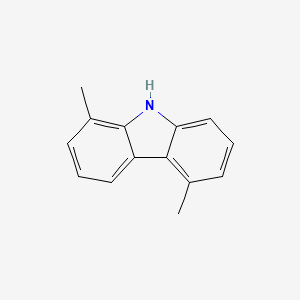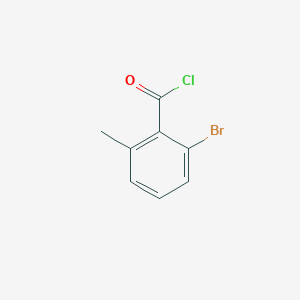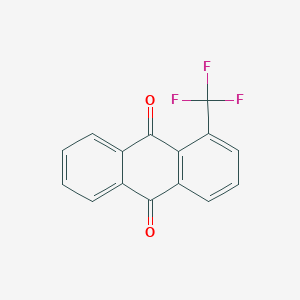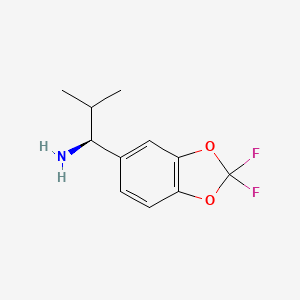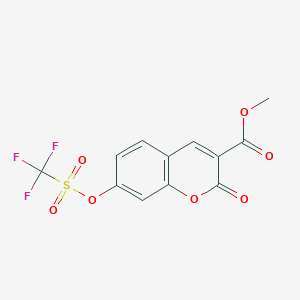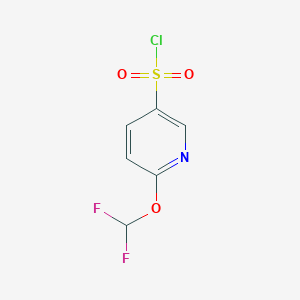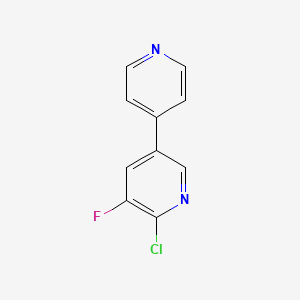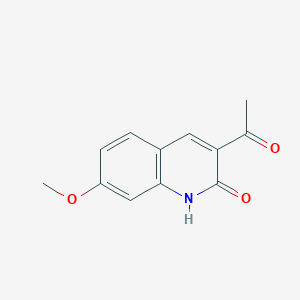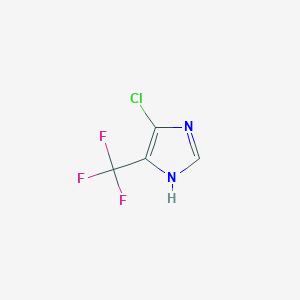
Imidazole, 4-chloro-5-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 4-chloro-5-trifluoromethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of chlorine and trifluoromethyl groups at the 4 and 5 positions, respectively, imparts unique chemical properties to this compound. Imidazole derivatives are known for their broad range of biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of Imidazole, 4-chloro-5-trifluoromethyl- typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired 3,4-disubstituted-2-(trifluoromethyl)imidazole . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Imidazole, 4-chloro-5-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 4-position.
Applications De Recherche Scientifique
Imidazole, 4-chloro-5-trifluoromethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Imidazole, 4-chloro-5-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Imidazole, 4-chloro-5-trifluoromethyl- can be compared with other imidazole derivatives, such as:
Imidazole, 4-chloro-5-methyl-: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
Imidazole, 4-bromo-5-trifluoromethyl-: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
The unique combination of chlorine and trifluoromethyl groups in Imidazole, 4-chloro-5-trifluoromethyl- imparts distinct properties that make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H2ClF3N2 |
|---|---|
Poids moléculaire |
170.52 g/mol |
Nom IUPAC |
4-chloro-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) |
Clé InChI |
SPOFEFOOHUFKCG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
